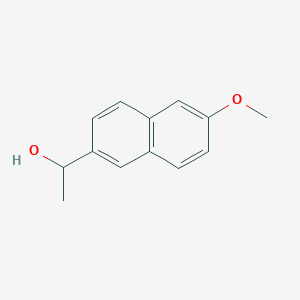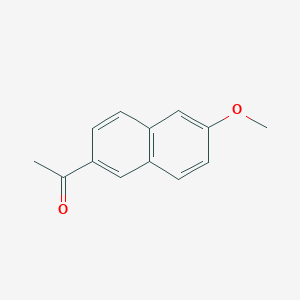![molecular formula C14H14ClN B028324 2-[3-(3-Chlorophenyl)propyl]pyridine CAS No. 101200-53-7](/img/structure/B28324.png)
2-[3-(3-Chlorophenyl)propyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Chlorophenyl)propyl]pyridine, also known as Clonidine, is a medication primarily used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). It is a potent alpha-2 adrenergic receptor agonist that acts centrally to reduce sympathetic outflow and lower blood pressure. Clonidine has also been investigated for its potential therapeutic benefits in a variety of other conditions, including anxiety disorders, opioid withdrawal, and neuropathic pain.
Mechanism of Action
2-[3-(3-Chlorophenyl)propyl]pyridine acts centrally to reduce sympathetic outflow, leading to a decrease in heart rate and blood pressure. It binds to alpha-2 adrenergic receptors in the brain and inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and heart rate, 2-[3-(3-Chlorophenyl)propyl]pyridine has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase levels of growth hormone, decrease levels of cortisol, and modulate the release of other neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
2-[3-(3-Chlorophenyl)propyl]pyridine has several advantages for use in laboratory experiments, including its well-established safety profile and ease of administration. However, it may have limitations in terms of specificity and selectivity, as it can bind to other receptors in addition to alpha-2 adrenergic receptors.
Future Directions
There are several potential future directions for research on 2-[3-(3-Chlorophenyl)propyl]pyridine. One area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in preclinical studies. Another area of interest is its potential use in the treatment of opioid withdrawal, as it has been shown to reduce symptoms such as craving and anxiety. Additionally, further research is needed to better understand the mechanisms underlying 2-[3-(3-Chlorophenyl)propyl]pyridine's effects on neurotransmitter release and to identify potential new therapeutic targets.
Synthesis Methods
2-[3-(3-Chlorophenyl)propyl]pyridine can be synthesized using a variety of methods, including condensation of 2-chloro-3-formylpyridine with 3-chloropropionitrile, or reaction of 2-chloro-3-formylpyridine with 3-chloropropylamine. Other methods involve the use of palladium-catalyzed cross-coupling reactions or microwave-assisted synthesis.
Scientific Research Applications
2-[3-(3-Chlorophenyl)propyl]pyridine has been extensively studied for its therapeutic effects in hypertension and ADHD. It has been shown to effectively reduce blood pressure in both adults and children, and is often used as a second-line treatment in patients who do not respond to other medications. In ADHD, 2-[3-(3-Chlorophenyl)propyl]pyridine is often used in combination with stimulant medications to improve symptoms such as hyperactivity, impulsivity, and inattention.
properties
CAS RN |
101200-53-7 |
|---|---|
Product Name |
2-[3-(3-Chlorophenyl)propyl]pyridine |
Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)propyl]pyridine |
InChI |
InChI=1S/C14H14ClN/c15-13-7-3-5-12(11-13)6-4-9-14-8-1-2-10-16-14/h1-3,5,7-8,10-11H,4,6,9H2 |
InChI Key |
WSYVPKXDXOEICV-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl |
Other CAS RN |
101200-53-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



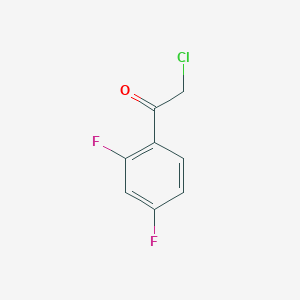

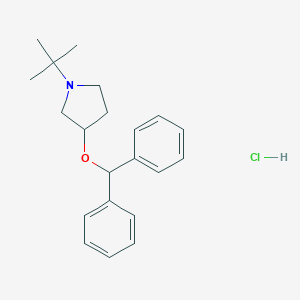
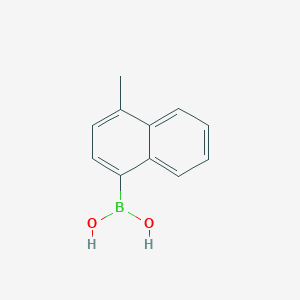

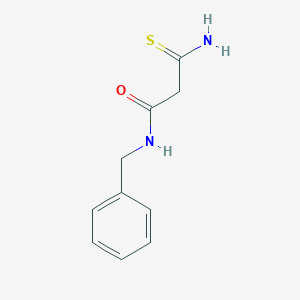
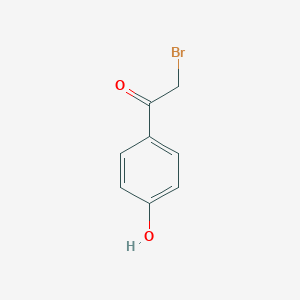
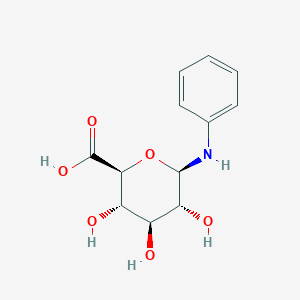
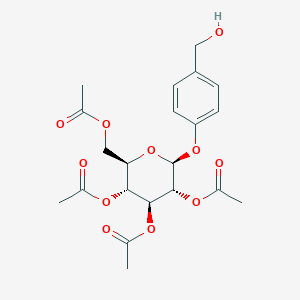
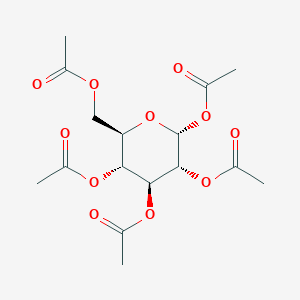

![3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B28271.png)
